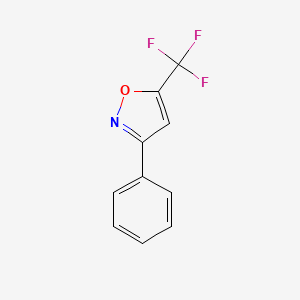

3-phenyl-5-(trifluoromethyl)isoxazole

説明

特性

IUPAC Name |

3-phenyl-5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXLQFJADYMYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358135 | |

| Record name | 3-phenyl-5-(trifluoromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62847-60-3 | |

| Record name | 3-phenyl-5-(trifluoromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole can be achieved through various methods. One common approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . Another method includes the reaction of hydroximinoyl halides with dipolarophiles under basic conditions .

Industrial Production Methods: Industrial production often employs scalable and efficient methods. For instance, the reaction of β-diketohydrazones with appropriate reagents under controlled conditions can yield 3,5-disubstituted isoxazoles . These methods are optimized for high yield and purity, making them suitable for large-scale production.

化学反応の分析

Types of Reactions: 3-Phenyl-5-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoxazoles with different functional groups .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of isoxazole, including 3-phenyl-5-(trifluoromethyl)isoxazole, exhibit significant activity against various bacterial strains and cancer cell lines:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 5-(Heteroaryl)isoxazoles | Antibacterial against E. coli, S. aureus | |

| Isoxazole derivatives | Cytostatic activity in cancer cells |

In particular, studies have shown that this compound can inhibit the growth of drug-resistant bacteria and cancer cells, making it a candidate for further pharmaceutical development .

Agricultural Applications

The trifluoromethyl group enhances the bioactivity of isoxazole derivatives, making them suitable for use as agrochemicals. Compounds with similar structures have been reported to possess herbicidal and fungicidal properties, contributing to their potential in crop protection .

Antimicrobial Activity Study

A study conducted on various isoxazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell wall synthesis .

Anticancer Activity Evaluation

In vitro tests on human cancer cell lines revealed that this compound significantly inhibited cell proliferation. Specifically, it downregulated key signaling pathways associated with tumor growth, indicating its potential as a chemotherapeutic agent .

作用機序

The mechanism of action of 3-phenyl-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

類似化合物との比較

Key Observations :

- Trifluoromethyl vs. Methoxy Groups : The CF$_3$ group in 3-phenyl-5-(trifluoromethyl)isoxazole provides stronger electron-withdrawing effects than methoxy (MeO) substituents, enhancing electrophilic reactivity and intermolecular interactions in biological targets .

- Synthetic Yields: Yields for this compound (35–36%) are lower than those for 3-(phenoxymethyl)-5-(trifluoromethyl)isoxazole (~50%), suggesting steric or electronic challenges in introducing phenyl groups .

- Bioactivity: Fungicidal activity is superior in analogs with electron-withdrawing groups (e.g., CF$3$, NO$2$) compared to electron-donating groups (e.g., MeO), as seen in the ED$_{50}$ values against Pythium aphanidermatum .

Physicochemical Properties

- Lipophilicity: The CF$_3$ group increases logP values compared to non-fluorinated analogs like 3-methyl-5-phenylisoxazole, improving membrane permeability .

- Thermal Stability : The melting point of this compound (74–77°C) is higher than that of simpler analogs like 5-(trifluoromethyl)isoxazole, likely due to enhanced crystallinity from the phenyl group .

生物活性

3-Phenyl-5-(trifluoromethyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. The introduction of the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents.

This compound can be synthesized through various methods, including the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine, leading to the formation of 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole, which is subsequently dehydrated to yield the desired isoxazole . This compound exhibits unique structural properties due to the presence of the trifluoromethyl group, which significantly influences its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anti-cancer properties. Research indicates that compounds containing trifluoromethyl groups often show enhanced activity against various cancer cell lines.

Case Studies and Research Findings

-

Anti-Cancer Activity :

- A study evaluated a series of trifluoromethyl-substituted isoxazoles and found that those with a trifluoromethyl group exhibited superior anti-cancer activity against MCF-7 (breast cancer), 4T1 (mouse breast cancer), and PC-3 (prostate cancer) cell lines. The compound 2g (related structure) demonstrated an IC50 value of 3.09 μM against MCF-7 cells, indicating strong anti-cancer potential .

- The incorporation of the trifluoromethyl group was shown to enhance lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy in anti-cancer applications .

- Mechanism of Action :

- Structure–Activity Relationship (SAR) :

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-Phenyl-5-(trifluoromethyl) | MCF-7 | Not reported directly | Apoptosis induction |

| Related Compound (2g) | MCF-7 | 3.09 | Apoptosis induction |

| Non-Trifluoromethyl Analogue | MCF-7 | 19.72 | Less effective |

Q & A

Q. What are the optimized synthetic routes for 3-phenyl-5-(trifluoromethyl)isoxazole, and how can undesired byproducts like furoxan dimers be minimized?

The compound is commonly synthesized via [3+2] cycloaddition between trifluoromethyl nitrile oxide and alkynes. Key factors include:

- Rate control of nitrile oxide generation to suppress dimerization (e.g., using slow addition of reagents) .

- Microwave-assisted methods for improved efficiency and yield in one-pot reactions .

- Reaction conditions : Use of NaN₃ with CF₃-ynones under acid-switchable conditions yields regioselective isoxazole formation .

Data Table :

| Method | Yield (%) | Byproduct Control Strategy | Reference |

|---|---|---|---|

| Cycloaddition with NaN₃ | 35–36 | Acid-switchable conditions | |

| Microwave-assisted | 85 | Catalyst-free, one-pot synthesis |

Q. How can researchers characterize this compound experimentally?

Key analytical techniques include:

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and CF₃ group integration (δ −65.3 ppm for ¹⁹F) .

- X-ray crystallography : Resolves dihedral angles between phenyl and isoxazole rings (e.g., 7.37°) .

- Mass spectrometry : Validates molecular weight (151.09 g/mol) and fragmentation patterns .

Q. What structural modifications enhance the biological activity of this compound?

- Substituent effects : Electron-withdrawing groups (e.g., CF₃) at position 5 improve metabolic stability and target binding .

- Heterocyclic fusion : Morpholinoethyl or pyridinyl substituents at position 3 increase antiproliferative activity in cancer models .

Example : 3-Morpholinoethyl derivatives show IC₅₀ < 10 µM in leukemia cell lines .

Q. How should researchers design experiments to evaluate anti-inflammatory or anticancer activity?

- In vitro assays : COX-2 inhibition screening and cytotoxicity tests (e.g., MTT assay) .

- In vivo models : Carrageenan-induced edema in rodents for anti-inflammatory studies .

- Molecular docking : Predict interactions with targets like TNF-α or kinases using AutoDock Vina .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

- Electrostatic potential maps : Reveal electron-deficient regions near the CF₃ group, influencing electrophilic substitution .

- Reaction mechanism studies : DFT clarifies the regioselectivity of cycloaddition reactions and transition states .

Q. How can contradictions in bioactivity data across studies be resolved?

Q. What strategies enable regioselective functionalization at the isoxazole 4-position?

Q. How does the trifluoromethyl group influence electrophilic substitution challenges?

- Steric and electronic effects : The CF₃ group deactivates the ring, requiring directing groups (e.g., –COOH) for substitution .

- Microwave-assisted catalysis : Accelerates reactions under high-temperature, short-duration conditions .

Q. What is the role of the trifluoromethyl group in enhancing bioactivity and pharmacokinetics?

Q. How can researchers address discrepancies in synthetic yields across methodologies?

- Byproduct analysis : Use LC-MS to identify dimers or regioisomers .

- Optimization : Adjust stoichiometry (e.g., 1.2 eq. alkyne) or solvent polarity (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。